molecular formula C17H20N2O4S2 B2859379 2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034235-36-2

2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2859379
CAS No.: 2034235-36-2
M. Wt: 380.48
InChI Key: QEIZGPJZMJKGFQ-UHFFFAOYSA-N
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Description

The compound 2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a sulfur-containing isoindole-dione derivative with a complex bicyclic framework. Its structure features:

  • A 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione core, which is a partially hydrogenated isoindole ring fused with a dione moiety.
  • A 1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl substituent, introducing a sulfonylated azetidine ring linked to a 5-ethylthiophene group.

Derivatives of tetrahydro-isoindole-diones are often explored for their bioactivity, such as enzyme inhibition or pesticidal properties, though specific data for this compound remain undisclosed .

Properties

IUPAC Name

2-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-2-12-7-8-15(24-12)25(22,23)18-9-11(10-18)19-16(20)13-5-3-4-6-14(13)17(19)21/h3-4,7-8,11,13-14H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIZGPJZMJKGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Superbase-Mediated Azetidine Formation

Azetidine rings are notoriously challenging to synthesize due to ring strain. Recent advances in transition-metal-free methods have enabled efficient access to these systems. As reported by, azetidines can be prepared via a superbase-induced reaction between oxiranes and amines.

Procedure :

  • A solution of tert-butoxide in tetrahydrofuran (THF) is cooled to −78°C under nitrogen.
  • Diisopropylamine and butyllithium are added to generate the superbase.
  • Oxirane derivatives are introduced, leading to regio- and diastereoselective azetidine formation.

This method achieves yields exceeding 80% under kinetic control, avoiding the thermodynamically favored five-membered rings.

Sulfonation of the Azetidine Ring

Thiophene Sulfonation and Coupling

The 5-ethylthiophen-2-yl sulfonyl group is introduced via nucleophilic substitution.

Stepwise Protocol :

  • Synthesis of 5-Ethylthiophene-2-sulfonyl Chloride :
    • Chlorosulfonic acid is reacted with 5-ethylthiophene at 0°C, followed by thionyl chloride quenching.
  • Sulfonylation of Azetidine-3-amine :
    • The azetidine-3-amine is treated with 5-ethylthiophene-2-sulfonyl chloride in dichloromethane (DCM) with triethylamine as a base.
    • Reaction proceeds at room temperature for 12 hours, yielding the sulfonated azetidine intermediate.

Key Data :

Parameter Value
Yield 72–85%
Purity (HPLC) >98%
Characterization $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HRMS

Construction of the Isoindole-1,3-dione Moiety

Diels-Alder Approach to Bicyclic Systems

The 3a,4,7,7a-tetrahydroisoindole-1,3-dione core is synthesized via a Diels-Alder reaction between furan and maleic anhydride, followed by hydrogenation and cyclization.

Optimized Conditions :

  • Furan and maleic anhydride are refluxed in xylenes for 48 hours.
  • The resulting adduct is hydrogenated using Pd/C under 50 psi H$$_2$$.
  • Cyclization with aqueous HCl yields the isoindole-dione.

Alternative Route :
Mitsunobu reactions between amino alcohols and isoindole-dione precursors, as demonstrated in, provide higher functional group tolerance.

Final Coupling and Global Deprotection

Mitsunobu Reaction for Amide Bond Formation

The sulfonated azetidine and isoindole-dione are coupled using a Mitsunobu reaction:

Protocol :

  • 2-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)amine and 3a,4,7,7a-tetrahydroisoindole-1,3-dione are dissolved in THF.
  • Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) are added at 0°C.
  • The mixture is stirred for 24 hours at room temperature.

Workup :

  • The crude product is purified via column chromatography (SiO$$_2$$, ethyl acetate/hexane).
  • Final deprotection (if applicable) uses 2M HCl in dioxane.

Yield and Characterization :

Parameter Value
Isolated Yield 65%
Melting Point 198–202°C
MS (ESI+) m/z 381.1 [M+H]+

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

  • THF vs. DCM : THF enhances Mitsunobu reaction rates due to better solubility of intermediates, while DCM is preferred for sulfonylation to minimize side reactions.
  • Low-Temperature Controls : Azetidine ring synthesis at −78°C prevents ring-opening side reactions.

Catalytic and Stoichiometric Considerations

  • Superbases (e.g., LiN$$^i$$Pr$$_2$$) enable azetidine formation without transition metals, aligning with green chemistry principles.
  • Excess DEAD (1.5 equiv) in Mitsunobu reactions drives completion but requires careful quenching to avoid explosive hazards.

Scalability and Industrial Feasibility

Batch processes for this compound face challenges in:

  • Purification : Chromatography remains necessary due to polar byproducts.
  • Cost : 5-Ethylthiophene-2-sulfonyl chloride is expensive (>$500/g).

Recent advances in continuous-flow systems could mitigate these issues by improving heat transfer during exothermic steps.

Chemical Reactions Analysis

Types of Reactions

2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other reagents under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield reduced derivatives with altered functional groups.

Scientific Research Applications

2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research, including:

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Captan (2-[(Trichloromethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)
  • Key Differences: Substituent: Trichloromethylsulfanyl group instead of the sulfonylated azetidine-thiophene moiety. Applications: Widely used as a fungicide (e.g., in agricultural seed treatments) . Molecular Weight: 300.57 g/mol (C9H8Cl3NO2S) .
  • Similarities :
    • Shared isoindole-dione backbone.
    • Sulfur-containing functional groups critical for bioactivity.
2-(3-(Methylthio)prop-1-en-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (3m)
  • Key Differences: Substituent: Methylthiopropenyl group attached via N-addition. Synthesis: Produced in 93% yield via propargyl sulfonium salt reactions . Molecular Weight: 238.09 g/mol (C12H16NO2S) .
  • Similarities :
    • Identical isoindole-dione core.
    • Sulfur atoms likely enhance reactivity or binding affinity.
4-(4-Chlorophenyl)-6-(dimethyl(thiophen-2-yl)silyl)-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (25c)
  • Key Differences :
    • Substituents: Chlorophenyl , dimethyl(thiophen-2-yl)silyl , and phenyl groups.
    • Synthesis: Prepared via Diels-Alder and cross-coupling reactions (61% yield) .
  • Similarities :
    • Tetrahydro-isoindole-dione framework.
    • Incorporation of thiophene derivatives for electronic modulation.
MGK 264 (2-(2-Ethylhexyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione)
  • Key Differences :
    • Substituent: 2-Ethylhexyl group.
    • Applications: Used as a synergist in insecticides .
  • Similarities: Methano-bridged isoindole-dione structure.

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Target Compound 5-Ethylthiophen-2-yl-sulfonyl-azetidin-3-yl C19H22N2O4S2 ~422.52 Research compound (hypothetical)
Captan Trichloromethylsulfanyl C9H8Cl3NO2S 300.57 Agricultural fungicide
3m 3-(Methylthio)prop-1-en-2-yl C12H16NO2S 238.09 Synthetic intermediate
25c 4-Chlorophenyl, dimethyl(thiophen-2-yl)silyl, phenyl C26H23ClNO2SSi 485.08 Cross-coupling reaction product
MGK 264 2-Ethylhexyl C15H23NO2 249.35 Insecticide synergist

Key Findings and Implications

Synthetic Flexibility : Analogues like 3m and 25c demonstrate the feasibility of introducing diverse sulfur-containing groups via N-addition or cross-coupling, suggesting routes to optimize the target compound’s properties .

Biological Activity

The compound 2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Structure and Properties

The molecular structure of the compound includes several key functional groups:

  • Azetidine ring : Contributes to the compound's biological activity through its ability to interact with various biological targets.
  • Thiophene and sulfonyl groups : These enhance the compound's reactivity and potential interactions with enzymes or receptors.
  • Isoindole moiety : Known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors involved in disease processes. Research indicates that compounds with similar structures often exhibit significant activities such as:

  • Antimicrobial properties
  • Anticancer effects
  • Anti-inflammatory responses

Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
  • Antimicrobial Effects : The presence of the thiophene ring is associated with enhanced antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Properties : The sulfonyl group may play a role in reducing inflammation by inhibiting pro-inflammatory cytokines.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds known for their biological activities.

Compound NameStructural FeaturesBiological Activity
Compound AContains an azetidine and thiopheneAnticancer, anti-inflammatory
Compound BSulfonamide derivativeAntimicrobial
Compound CIsoindole derivativeNeuroprotective

Study 1: Anticancer Effects

A study conducted on a series of isoindole derivatives demonstrated that modifications at the azetidine position significantly enhanced cytotoxicity against breast cancer cell lines. The presence of the thiophene ring was crucial for this effect.

Study 2: Antimicrobial Activity

Research involving various thiophene derivatives indicated that those containing sulfonyl groups exhibited greater antibacterial activity against resistant strains of Staphylococcus aureus. This suggests that the target compound may also possess similar properties.

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and what critical reaction parameters must be controlled?

The synthesis involves multi-step reactions, typically starting with the functionalization of the azetidine core followed by sulfonation with 5-ethylthiophen-2-yl sulfonyl chloride. Key steps include:

  • Azetidine ring activation : Use anhydrous solvents (e.g., dichloromethane) under nitrogen to prevent hydrolysis .
  • Sulfonation : Optimize stoichiometry (1:1.2 molar ratio of azetidine to sulfonyl chloride) and temperature (0–5°C) to minimize side reactions .
  • Cyclization : Employ catalytic bases like triethylamine to facilitate isoindole-dione ring formation .
    Characterization : Validate purity via HPLC (>95%) and confirm structure using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for characterizing this compound’s structural and stereochemical properties?

  • Nuclear Magnetic Resonance (NMR) : Resolve stereochemistry of the tetrahydroisoindole-dione core using 1H^1H-NMR coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz} for axial protons) .
  • Infrared (IR) Spectroscopy : Confirm sulfonyl (S=O, ~1350 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) functional groups .
  • X-ray Crystallography : Resolve absolute configuration for chiral centers in the azetidine and isoindole-dione moieties .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays with IC50_{50} calculations .
  • Antimicrobial activity : Test via broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Assess binding to cyclooxygenase-2 (COX-2) or kinases using fluorescence polarization .

Advanced Research Questions

Q. How can low yields during the sulfonation step be systematically addressed?

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with less nucleophilic alternatives like THF to reduce side-product formation .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to enhance sulfonyl group activation .
  • Reaction monitoring : Use in-situ FTIR to track sulfonate intermediate formation and adjust reaction time dynamically .

Q. How should contradictory biological activity data across studies be resolved?

  • Assay standardization : Replicate studies under controlled conditions (e.g., cell passage number, serum-free media) to minimize variability .
  • Orthogonal validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI) and caspase-3 activation alongside cytotoxicity data .
  • Purity reassessment : Re-characterize batches using LC-MS to rule out impurities (e.g., residual solvents) as confounding factors .

Q. What computational strategies predict target binding and selectivity?

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 or β-tubulin, focusing on sulfonyl and isoindole-dione pharmacophores .
  • Molecular Dynamics (MD) simulations : Simulate binding stability (50 ns trajectories) in explicit solvent to assess entropy-driven binding .
  • QSAR modeling : CorlogP and polar surface area (PSA) descriptors can predict blood-brain barrier permeability for neuroactivity studies .

Q. What methods improve enantiomeric purity for chiral centers in the azetidine ring?

  • Chiral resolution : Use preparative HPLC with amylose-based columns (Chiralpak IA) and hexane/isopropanol mobile phases .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during azetidine formation to control stereochemistry .

Q. How can environmental stability and degradation pathways be assessed?

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS; identify fragments (e.g., cleaved sulfonate) .
  • Photodegradation : Expose to UV light (254 nm) and quantify half-life using first-order kinetics .
  • Ecotoxicity screening : Use Daphnia magna assays to evaluate acute toxicity of degradation products .

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